molecular formula C18H18N4O B12266241 4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline

4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline

Cat. No.: B12266241
M. Wt: 306.4 g/mol
InChI Key: LSGCXZNVUVMLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline is a complex organic compound that features a quinazoline core structure substituted with a pyrrolidine ring and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline typically involves multi-step organic reactions. One common approach is to start with the quinazoline core and introduce the pyrrolidine and methylpyridine groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the quinazoline or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[(2-Methylpyridin-3-yl)oxy]pyrrolidin-1-yl}quinazoline
  • 4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine
  • 4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}benzene

Uniqueness

4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline is unique due to its specific substitution pattern and the presence of both pyrrolidine and methylpyridine groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]quinazoline

InChI

InChI=1S/C18H18N4O/c1-13-10-19-8-6-17(13)23-14-7-9-22(11-14)18-15-4-2-3-5-16(15)20-12-21-18/h2-6,8,10,12,14H,7,9,11H2,1H3

InChI Key

LSGCXZNVUVMLHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=NC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.